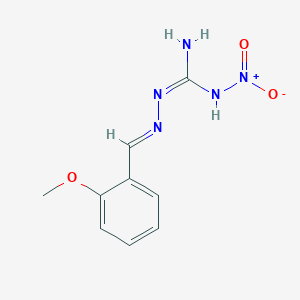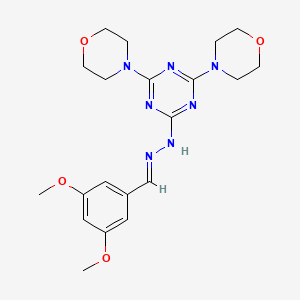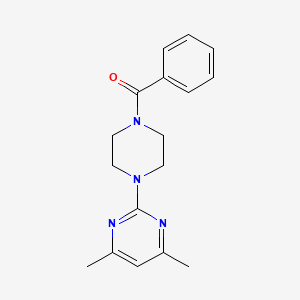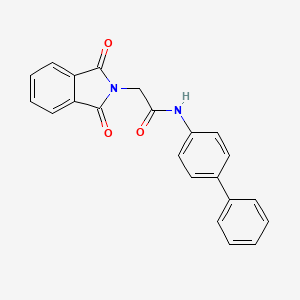![molecular formula C16H16BrN3O2 B3857971 5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3857971.png)
5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide
説明
5-bromo-N'-[4-(dimethylamino)benzylidene]-2-hydroxybenzohydrazide, commonly known as BMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit significant biological activity.
作用機序
The mechanism of action of BMD is not fully understood, but it has been suggested that it induces apoptosis in cancer cells through the activation of caspases. BMD has also been found to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB, leading to its anti-inflammatory activity. Furthermore, BMD has been found to scavenge free radicals and prevent oxidative damage, contributing to its antioxidant properties.
Biochemical and Physiological Effects:
BMD has been found to exhibit significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BMD has been found to exhibit anti-bacterial and anti-viral activity. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
BMD has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, BMD has some limitations, including its instability in acidic media and its sensitivity to light and heat.
将来の方向性
There are several future directions for the study of BMD. One potential direction is the development of BMD-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of BMD's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BMD and its potential applications in various fields.
Conclusion:
In conclusion, BMD is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD has been synthesized through various methods and has been found to exhibit significant biological activity, including anti-cancer, anti-inflammatory, and antioxidant properties. BMD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BMD, including the development of BMD-based drugs and further research to fully understand its mechanism of action and potential applications.
科学的研究の応用
BMD has been found to exhibit significant biological activity, making it a potential candidate for various applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. BMD has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, BMD has been studied for its antioxidant properties and its potential in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-20(2)13-6-3-11(4-7-13)10-18-19-16(22)14-9-12(17)5-8-15(14)21/h3-10,21H,1-2H3,(H,19,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWMRSHMROVZEI-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3857913.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3857921.png)



![2,2'-[(1,2-dioxo-1,2-ethanediyl)bis(2-hydrazinyl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B3857939.png)
![ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B3857943.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857950.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B3857960.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857979.png)
![benzyl 4-(3-{[(4-nitrophenyl)amino]oxy}-3-oxopropyl)-5-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3857987.png)
![6-phenyl-5H-benzo[a]phenothiazin-5-one](/img/structure/B3857999.png)
